molecular formula C34H41N5O8S B1670596 Dihydroergotamine Mesylate CAS No. 6190-39-2

Dihydroergotamine Mesylate

Cat. No.: B1670596
CAS No.: 6190-39-2
M. Wt: 679.8 g/mol
InChI Key: ADYPXRFPBQGGAH-UMYZUSPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroergotamine mesylate (CAS Number: 6190-39-2) is an ergot alkaloid derivative and a well-characterized reference standard in scientific research, primarily in the fields of neurology and pharmacology . Its main research applications center on studying the pathophysiology of migraine and cluster headaches, serving as a prototypical agent for investigating the serotonin (5-HT) receptor family . The research value of this compound lies in its complex pharmacological profile; it acts as an agonist at multiple serotonin receptor subtypes, including 5-HT1B, 5-HT1D, and 5-HT1F, and also interacts with adrenergic and dopaminergic receptors . This non-selective activity makes it a valuable tool for probing the complex interplay of monoaminergic systems in vascular and neurological models. The compound's mechanism of action is multifaceted. In vascular research, its agonist activity at 5-HT1B receptors on cranial blood vessels helps model and study vasoconstriction . In neurological studies, its action on 5-HT1D and 5-HT1F receptors in the trigeminal nucleus caudalis is used to investigate the inhibition of nociceptive signaling and the release of pro-inflammatory neuropeptides, such as CGRP (calcitonin gene-related peptide) . This compound is supplied as a solid with a purity of >97.0% (by HPLC) and must be stored in a cool, dark place due to its light-sensitive nature . Researchers can source the compound from various API manufacturers and suppliers, including Sanofi, Curia, and Teva Pharmaceutical Industries, among others . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYPXRFPBQGGAH-UMYZUSPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H41N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

511-12-6 (Parent)
Record name Dihydroergotamine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00904615
Record name Dihydroergotamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

679.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6190-39-2
Record name Dihydroergotamine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6190-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroergotamine mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroergotamine mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydroergotamine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROERGOTAMINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AXN7R2QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroergotamine mesylate is synthesized by hydrogenating ergotamine at the 9,10 position. The hydrogenation process involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective reduction of the double bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process begins with the extraction of ergotamine from the Claviceps purpurea fungus, followed by its purification. The purified ergotamine is then subjected to hydrogenation to produce dihydroergotamine, which is subsequently converted to its mesylate salt by reacting with methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions: Dihydroergotamine mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Acute Treatment of Migraines and Cluster Headaches

Indications and Efficacy

Dihydroergotamine mesylate is indicated for the acute treatment of migraine headaches with or without aura, as well as for cluster headache episodes. Clinical trials have demonstrated its efficacy in providing rapid pain relief. For instance, a study involving 348 patients showed that 27% experienced resolution of migraine pain within 30 minutes after administration of a 2 mg dose via nasal spray, with 70% reporting resolution by four hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates significant variability in absorption, with approximately 93% plasma protein binding. The drug exhibits a biphasic decline in plasma concentration with a terminal half-life of about 10 hours . The major metabolite, 8'-β-hydroxydihydroergotamine, retains similar pharmacological activity to the parent compound .

Oncology: Potential as an Antitumor Agent

Recent studies have identified this compound as a potential inhibitor of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein implicated in various cancers, including pancreatic cancer. Research indicated that this compound significantly reduced the viability and proliferation of pancreatic cancer cell lines (MiaPaCa-2 and PANC-1) in vitro, with IC50 values of 31 μM and 47 μM respectively .

Mechanism of Action

The mechanism involves binding to the BH3-binding pocket of MCL-1, leading to decreased protein levels without affecting mRNA expression, suggesting post-translational modifications may be involved . This repurposing of this compound could pave the way for novel cancer therapies.

Cardiovascular Safety Profile

Delivery Method Innovations

This compound's cardiovascular safety has been evaluated using innovative delivery methods such as precision olfactory delivery (INP104). Clinical trials demonstrated that INP104 did not produce significant changes in blood pressure or electrocardiogram parameters compared to traditional intravenous administration . This is particularly relevant given the theoretical risks associated with vasoconstriction in patients with cardiovascular conditions.

Data Tables

Application Efficacy Mechanism Notes
Acute Migraine TreatmentRapid pain relief; 70% resolution by 4 hoursAgonist at adrenergic and serotonin receptorsAdministered via nasal spray or injection
Antitumor ActivityReduced viability in pancreatic cancer cellsInhibition of MCL-1 proteinPotential for novel cancer treatments
Cardiovascular SafetyMinimal impact on blood pressurePrecision olfactory deliverySafe for patients with cardiovascular concerns

Case Study 1: Migraine Treatment

In a double-blind trial involving 310 patients diagnosed with migraines, self-administration of this compound resulted in significant improvements in pain relief and functional ability compared to placebo. Adverse effects were primarily related to administration route rather than systemic toxicity .

Case Study 2: Oncology Application

A study explored the effects of this compound on pancreatic cancer cells. The results indicated significant suppression of cell proliferation and increased apoptosis rates upon treatment, highlighting its potential as a therapeutic agent against malignancies .

Mechanism of Action

Dihydroergotamine mesylate exerts its effects primarily through its action on serotonin receptors. It binds with high affinity to 5-HT1Dα and 5-HT1Dβ receptors, leading to vasoconstriction of intracranial blood vessels. This vasoconstriction correlates with the relief of migraine headaches. Additionally, it inhibits the release of pro-inflammatory neuropeptides from sensory nerve endings in the trigeminal system .

Comparison with Similar Compounds

Clinical Research Findings

Key Trials
  • Nasal Spray Efficacy : In a placebo-controlled trial (n=310), 70% of patients reported migraine resolution at 4 hours post-DHE (2 mg), with 27% achieving relief within 30 minutes .
  • Cardiovascular Safety : Postmarketing data show cardiac events (e.g., myocardial infarction) are rare (<0.01%) when contraindications (e.g., CAD) are observed .
Adverse Events
  • Common : Nasal congestion (20%), nausea (10%), dizziness (8%) .
  • Serious : Vasospasm (0.1%), hypertension (0.05%) .

Tables

Table 1: Pharmacokinetic Comparison of DHE Formulations
Route Bioavailability Peak Plasma Time Dose Limit (24h)
Intranasal 32% 1–2 hours 3 mg
Intramuscular 100% 15–45 minutes 6 mg
Intravenous 100% 5–15 minutes 4 mg

Data from

Table 2: Clinical Outcomes of DHE vs. ET in Migraine
Parameter DHE Nasal Spray Ergotamine Tartrate
4-Hour Pain Relief 70% 50–60%
Rebound Headache 14% 30–40%
Severe Nausea 5% 40%

Data from

Biological Activity

Dihydroergotamine mesylate (DHE) is a derivative of ergot alkaloids, primarily used for the treatment of migraine attacks. Its biological activity is characterized by its interaction with various neurotransmitter receptors, particularly serotonin and adrenergic receptors. This article explores the biological activity of DHE, including its pharmacodynamics, pharmacokinetics, therapeutic applications, and recent advancements in drug delivery systems.

Dihydroergotamine exhibits a complex mechanism of action through its interactions with multiple receptor types:

  • Serotonin Receptors : DHE has a high affinity for several serotonin receptors, including 5-HT1Dα, 5-HT1Dβ, 5-HT1A, 5-HT2A, and 5-HT2C. Its agonistic effect at the 5-HT1D receptors is particularly significant in migraine relief, as it promotes vasoconstriction of intracranial blood vessels and inhibits pro-inflammatory neuropeptide release from trigeminal sensory neurons .
  • Adrenergic Receptors : DHE acts as a partial agonist at α-adrenergic receptors and has antagonistic effects on certain subtypes of these receptors. This activity contributes to its vasoconstrictive properties, particularly in venous capacitance vessels .
  • Dopaminergic Receptors : DHE also interacts with dopamine D2 and D3 receptors, which may play a role in its effects on nausea and other migraine-associated symptoms .

Pharmacokinetics

The pharmacokinetic profile of this compound highlights its absorption, distribution, metabolism, and excretion characteristics:

ParameterValue
Bioavailability ~32% (nasal) compared to IV
Plasma Protein Binding 93%
Volume of Distribution ~800 L
Half-life Biphasic: 0.7-1 h (α-phase), 10-13 h (β-phase)
Metabolism Hepatic; major metabolite is 8'-β-hydroxydihydroergotamine
Excretion Route Primarily via bile (feces)

Following intranasal administration, DHE's bioavailability is significantly improved compared to oral routes due to bypassing first-pass metabolism. The major metabolite retains similar receptor affinities as the parent compound, contributing to its therapeutic effects .

Clinical Applications

This compound is primarily indicated for acute migraine treatment. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks. Notably:

  • Efficacy Studies : A systematic review indicated that DHE significantly reduces headache severity within two hours of administration compared to placebo .
  • Adverse Effects : Common side effects include nausea, dizziness, and potential cardiovascular effects due to vasoconstriction. Rare cases of ergotism have been reported with excessive use .

Case Studies

  • Intranasal Administration : A study involving patients with chronic migraines showed that intranasal DHE provided rapid relief from headache symptoms with a favorable safety profile compared to oral formulations .
  • Microneedle Delivery Systems : Recent advancements have explored microneedle patches for delivering DHE transdermally. A study demonstrated that these patches could effectively manage acute migraines while improving patient compliance due to ease of use .

Q & A

Q. What methodological approaches are used to characterize the pharmacological targets of dihydroergotamine mesylate (DHE) in migraine therapy?

DHE acts as a multi-receptor agonist, targeting α-adrenergic, serotonin (5-HT1B/1D), and dopamine receptors. Methodological validation involves:

  • Receptor binding assays : Quantifying affinity using radiolabeled ligands (e.g., ³H-DHE) in cell membranes .
  • Functional studies : Isolated tissue preparations (e.g., rabbit saphenous vein) to assess vasoconstrictive activity .
  • In vivo models : Measuring cerebral blood flow modulation in rodent migraine models .

Q. How are pharmacokinetic parameters of DHE mesylate determined in preclinical and clinical studies?

Key parameters include bioavailability, protein binding, and elimination half-life. Methods involve:

  • Bioavailability assessment : Comparing AUC values across routes (e.g., inhaled vs. IV) using LC-MS/MS for plasma quantification .
  • Protein binding : Equilibrium dialysis or ultrafiltration to measure 93% plasma protein binding .
  • Metabolite profiling : Identifying 8′-OH-DHE via liquid-liquid extraction and C18 column separation .

Q. What analytical techniques ensure quality control of DHE mesylate in pharmaceutical formulations?

USP standards recommend:

  • HPLC-UV : Purity testing using Zorbax C18 columns with mobile phases optimized for ergot alkaloids .
  • Chromatographic purity : Detection of related compounds (e.g., ergotamine) at thresholds <0.1% .

Advanced Research Questions

Q. How do novel delivery systems (e.g., inhaled, transdermal) impact DHE mesylate’s bioavailability and experimental design?

  • Inhaled delivery (e.g., MAP0004) : Phase 3 trials use double-blind, placebo-controlled designs with endpoints like pain relief at 2 hours. Bioequivalence studies compare AUC and Cmax to IV administration .
  • Transdermal patches : Animal models (e.g., rats) assess biodegradability and pharmacokinetic equivalence to subcutaneous dosing .
  • Sublingual films : Maltodextrin-pullulan formulations tested for bypassing first-pass metabolism via crossover studies .

Q. What experimental strategies address contradictions in DHE mesylate’s cardiovascular safety profile?

  • Controlled crossover studies : Monitor blood pressure and ECG in high-risk cohorts (e.g., CAD history) post-administration .
  • Mechanistic studies : Isolate vasospastic effects using ex vivo arterial ring assays with CYP3A4 inhibitors (e.g., erythromycin) .
  • Meta-analyses : Pool data from Phase 3 trials to reconcile rare adverse events (e.g., 0.01% myocardial ischemia) with efficacy .

Q. How are long-term fibrotic complications of DHE mesylate evaluated in preclinical models?

  • Rodent chronic dosing : Subcutaneous administration (e.g., 5 mg/kg/day for 2 years) to assess fibrosarcoma incidence .
  • In vitro fibrosis markers : Measure collagen deposition in lung/kidney fibroblast cultures exposed to DHE .
  • Imaging modalities : MRI detects valvular fibrosis in patients with prolonged use .

Q. What in vitro models elucidate DHE mesylate’s cytotoxic effects in non-migraine research?

  • Cancer cell lines : Hep3B and A549 cells treated with DHE (IC50 20–50 μM) to assess apoptosis via ROS production and mitochondrial dysfunction .
  • Mechanistic assays : Seahorse XF Analyzer quantifies ATP depletion and oxygen consumption rate changes .

Q. How are drug interaction studies designed to mitigate risks with CYP3A4 inhibitors?

  • Pharmacokinetic crossover trials : Administer DHE with potent inhibitors (e.g., ritonavir) and measure plasma levels via LC-MS/MS .
  • Enzyme inhibition assays : Microsomal incubations quantify CYP3A4 activity reduction using fluorescent substrates .

Q. What methodological considerations apply to DHE mesylate’s use in pregnancy-related migraine research?

  • Retrospective cohort studies : Analyze outcomes (e.g., preterm delivery rates) in pregnant migraineurs using DHE .
  • Teratogenicity models : Rabbit studies with intranasal DHE (3.6 mg/day) to assess fetal skeletal ossification delays .

Q. How do researchers resolve discrepancies in clinical efficacy data between DHE and triptans?

  • Subgroup analyses : Stratify patients by migraine type (e.g., basilar vs. hemiplegic) in randomized trials .
  • Network meta-analyses : Compare response rates (47% for DHE nasal spray vs. 30% for sumatriptan) in triptan-resistant cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroergotamine Mesylate
Reactant of Route 2
Dihydroergotamine Mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.